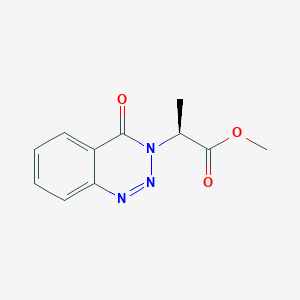
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate” is a chemical compound with the CAS Number: 646524-72-3 . The IUPAC name for this compound is “methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate” and its InChI Code is 1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 .
Physical and Chemical Properties The molecular weight of this compound is 233.23 . The density of this compound is 1.4±0.1 g/cm3 . The boiling point of this compound is 360.4±44.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Biologically Active Compounds : A study by Hachama et al. (2013) introduced novel compounds synthesized from dimethyl-2-oxoglutarate, including those related to the benzotriazinone family, showing activity against Candida albicans and moderate activity against various bacterial strains. This underscores the compound's relevance in developing antimicrobial agents [Hachama et al., 2013].
Antifungal and Antibacterial Agents : Shukla and Srivastava (2008) synthesized new thiadiazoles using 1,2,3-benzotriazole as a starting material, which showed significant antifungal and antibacterial activities. This indicates the chemical's utility in creating compounds with potential pharmaceutical applications [Shukla & Srivastava, 2008].
Chemical Reactions and Mechanisms
- Reactivity Studies : Vetyugova et al. (2018) investigated the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, yielding different products depending on the reaction conditions. This study provides insight into the compound's chemical behavior and potential for synthesizing heterocyclic compounds [Vetyugova et al., 2018].
Molecular Docking and Biological Evaluation
- Molecular Docking and Anticancer Evaluation : Rayes et al. (2019) performed molecular docking and biological evaluations of benzotriazines, highlighting their strong binding affinity towards bacterial and vitamin D receptors. This suggests the compound's significance in designing antibacterial and anticancer agents [Rayes et al., 2019].
Synthesis Methods and Application
- Green Synthesis and Antioxidant Potential : Zaheer et al. (2015) described a green synthesis method for N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, showcasing their antioxidant potential. This study emphasizes the environmental-friendly approaches to synthesizing compounds with pharmaceutical relevance [Zaheer et al., 2015].
Wirkmechanismus
Target of Action
The primary targets of (S)-Methyl 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the nervous system. The compound exhibits a mixed-type inhibition mode, indicating that it can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes. The increased availability of acetylcholine due to the inhibition of these enzymes can enhance the transmission of signals in the nervous system .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can result in enhanced signal transmission in the nervous system. The compound has been found to have significant neuroprotective activity against H2O2-induced oxidative stress .
Eigenschaften
IUPAC Name |
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIJMJMOFDJXPU-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

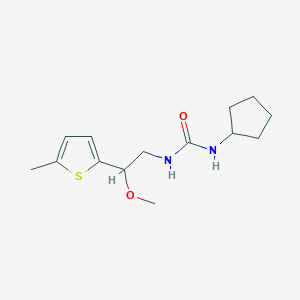

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)
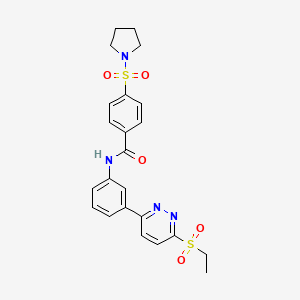
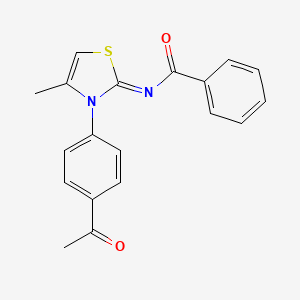
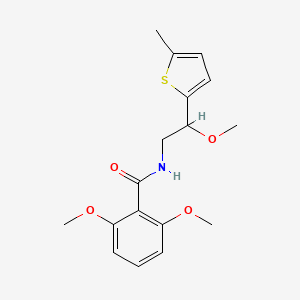
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/no-structure.png)
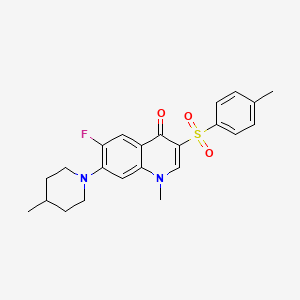

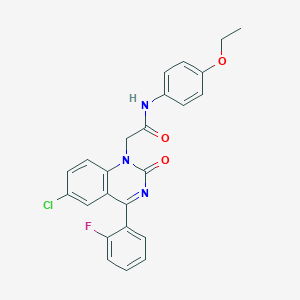
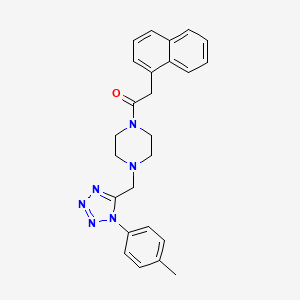
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2806376.png)
![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)
![Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate](/img/structure/B2806384.png)